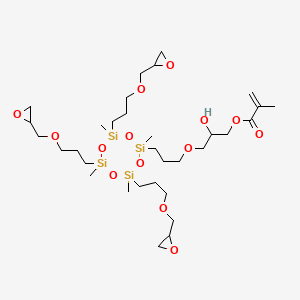

Methacryl trisepoxy cyclosiloxane

Overview

Description

Synthesis Analysis

The synthesis of Methacryl trisepoxy cyclosiloxane involves the modification of cyclosiloxane monomers. For instance, novel tetracyclosiloxane monomers can be prepared by introducing a nitroaniline (NA) or Disperse Red 1 (DR1) push-pull group. These modified monomers undergo anionic ring-opening polymerization in the presence of tetramethylammonium hydroxide. The reaction yields the desired cyclosiloxane compound .

Scientific Research Applications

1. Biocompatible Block Copolymers

Methacryloyloxyethyl phosphorylcholine (MPC), a variant of methacrylates, has been used to prepare biocompatible copolymers for various biomedical applications. These copolymers, synthesized via atom transfer radical polymerization in protic media, have shown significant potential in clinical settings (Ma et al., 2003).

2. Photoinduced Electron Transfer Polymerization

Methacrylates, including methacryl trisepoxy cyclosiloxane, are used in photoinduced electron transfer-reversible addition–fragmentation chain transfer polymerization. This process yields well-defined copolymers with controlled molecular weights, demonstrating the versatility of methacrylates in controlled radical polymerization (Xu et al., 2015).

3. Dental Applications

Methacrylates have been explored in the field of dentistry, specifically in the synthesis of polymers with enhanced properties such as high degree of conversion and glass transition temperature, indicating their potential in improving dental materials (Ajay et al., 2020).

4. Protective Coatings

A study focused on developing novel photopolymerizable siloxane-modified methacrylic formulations containing hydroxyapatite for use as protective coatings, particularly for stone and wood substrates. This demonstrates the utility of methacrylates in conservation and preservation applications (Corcione et al., 2013).

5. Biohybrids and 3D Macroporous Scaffolds

Methacrylates have been utilized in creating sophisticated organic-inorganic biohybrids and 3D macroporous scaffolds, proving their significant role in advanced materials science and engineering (John et al., 2018).

6. UV-Curable Applications

Research on telechelic methacrylic siloxanes with cycloaliphatic substituents for UV-curable applications highlights their potential in creating polymers with specific viscoelastic properties and permeability, further underscoring the versatility of methacrylates in material science (Chakraborty & Soucek, 2008).

properties

IUPAC Name |

[2-hydroxy-3-[3-[2,4,6,8-tetramethyl-4,6,8-tris[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]propoxy]propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O14Si4/c1-27(2)32(34)42-20-28(33)19-35-11-7-15-47(3)43-48(4,16-8-12-36-21-29-24-39-29)45-50(6,18-10-14-38-23-31-26-41-31)46-49(5,44-47)17-9-13-37-22-30-25-40-30/h28-31,33H,1,7-26H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIPNFHXQNLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O14Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methacryl trisepoxy cyclosiloxane | |

CAS RN |

921214-21-3 | |

| Record name | Cyclosiloxanes, 3-[2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, 3-[3-hydroxy-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, Me 3-(2-oxiranylmethoxy)propyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

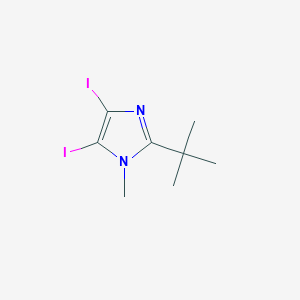

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)

![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)

![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)